3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid (DFMPA) is a carboxylic acid compound with a molecular formula of C7H7F2O3. It is a colorless solid that is soluble in water and organic solvents. DFMPA has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an intermediate in the production of pharmaceuticals. It is also used as a raw material in the production of polymers and other materials.
Scientific Research Applications
Electrochemical Synthesis
Electrochemical hydrogenation can be utilized for the synthesis of 3-(methoxyphenyl)propanoic acids, including compounds similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid. This method produces the corresponding propanoic acids almost quantitatively, offering an efficient synthesis route (Korotaeva et al., 2011).
Food Contact Material Safety
3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a compound structurally similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been evaluated for safety in food contact materials. It's considered safe under specific conditions, such as in the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).
Phytotoxicity and Mutagenicity Evaluation
Cinnamic acid derivatives, which are structurally related to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, have been evaluated for phytotoxic and mutagenic effects. These studies provide insights into the environmental impact and safety of similar compounds (Jităreanu et al., 2013).
Analytical Applications in Metal Detection
3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, a compound related to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been used in the spectrophotometric determination of nickel in various materials. This highlights the potential analytical applications of similar compounds in detecting metal ions (Izquierdo & Carrasco, 1984).
Renewable Building Block in Polymer Synthesis
Phloretic acid, similar to 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential of similar compounds in materials science (Trejo-Machin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVIDYBEXLDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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